7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
Scientific Research Applications
Novel Anticholinesterases
A study by Luo et al. (2005) focused on the development of novel anticholinesterase agents based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, showcasing the potential therapeutic applications of these compounds in treating diseases such as Alzheimer's. The compounds demonstrated potent inhibition of acetyl- and butyrylcholinesterase, indicating their relevance in research targeting neurodegenerative disorders (Luo et al., 2005).
Cascade Reactions for Heterocyclic Synthesis
Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions, enabling the efficient synthesis of various heterocyclic compounds. This research underscores the versatility of acetamido compounds in organic chemistry, particularly in generating structures of potential pharmaceutical interest (Schmeyers & Kaupp, 2002).
Synthesis of Benzazepine Derivatives
Rompaey et al. (2003) detailed a method for synthesizing 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Their work contributes to the development of novel compounds with potential applications in drug discovery, highlighting the importance of acetamido derivatives in medicinal chemistry (Rompaey et al., 2003).
H3 Receptor Antagonists for Cognitive Disorders
Medhurst et al. (2007) investigated GSK189254, a novel histamine H3 receptor antagonist, for its potential in treating dementia and cognitive disorders. This study illustrates the application of acetamido-based compounds in neuroscience and pharmacology, particularly for their role in modulating neurotransmitter systems to improve cognitive function (Medhurst et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7H,2,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGDKBKPYMKDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537575 | |
Record name | N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33631-94-6 | |
Record name | N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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